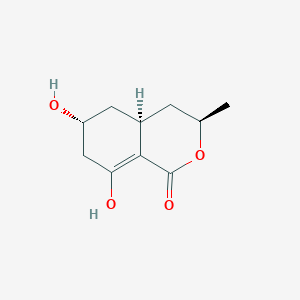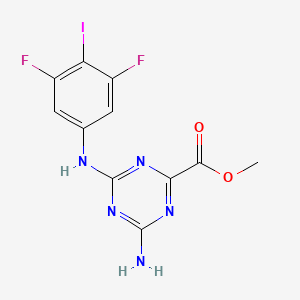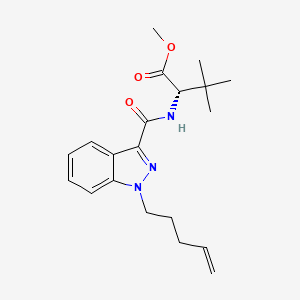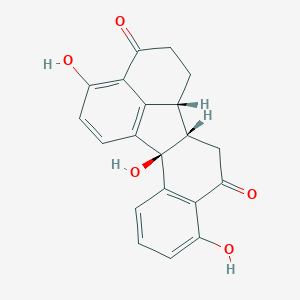
Daldinone A
Übersicht
Beschreibung
Daldinone A is a natural product derived from the mangrove-associated endophytic fungus Annulohypoxylon sp.. It belongs to the benzo[j]fluoranthene class of metabolites. The compound was isolated from the endophytic fungus obtained from the mangrove plant Rhizophora racemosa collected in Cameroon .
Molecular Structure Analysis
Daldinone A has a complex polycyclic structure with fused aromatic rings. Its molecular formula, exact mass, and detailed structural features have been determined using techniques such as 1D and 2D NMR spectroscopy, high-resolution mass spectrometry (HRESIMS), and electronic circular dichroism (ECD) spectra analysis .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of Daldinone A, focusing on six unique applications:
Antioxidant Activity
Daldinone A, isolated from the ascomycete Daldinia concentrica, has demonstrated significant antioxidant properties. It acts as a free-radical scavenger, which is crucial in protecting cells from oxidative stress. This activity is particularly relevant in the prevention and treatment of diseases such as ischemia, arteriosclerosis, diabetes, rheumatoid arthritis, and cancer .
Anti-inflammatory Effects
Research has shown that Daldinone A possesses anti-inflammatory properties. By inhibiting the production of pro-inflammatory cytokines and mediators, it can potentially be used to treat inflammatory conditions. This makes it a promising candidate for developing new anti-inflammatory drugs .
Neuroprotective Potential
Daldinone A has been found to exhibit neuroprotective effects. It can protect neuronal cells from oxidative damage and apoptosis, which is beneficial in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This application is particularly exciting for developing therapeutic agents aimed at preserving cognitive function .
Antimicrobial Activity
Studies have indicated that Daldinone A has antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. This suggests its potential use in developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern .
Anti-cancer Properties
Daldinone A has shown promise in inhibiting the growth of cancer cells. Its ability to induce apoptosis and inhibit cell proliferation makes it a potential candidate for cancer therapy. Research is ongoing to explore its efficacy and mechanisms in various cancer models .
Anti-HIV Activity
Interestingly, Daldinone A has also been identified as having anti-HIV properties. It can inhibit the replication of the HIV virus, which opens up possibilities for its use in developing new antiviral therapies. This application is particularly significant given the ongoing need for effective HIV treatments .
Wirkmechanismus
Action Environment
Environmental factors play a crucial role in Daldinone A’s efficacy and stability:
References:
- Liu, Y., Stuhldreier, F., Kurt ́an, T., M ́andi, A., Arumugam, S., Lin, W., … & Proksch, P. (2017). Daldinone derivatives from the mangrove-derived endophytic fungus Annulohypoxylon sp. RSC Advances, 7(10), 5381-5390. DOI: 10.1039/c6ra27306h
- Daletos, G., & Proksch, P. (2017). Daldinone derivatives from the mangrove-derived endophytic fungus Annulohypoxylon sp. RSC Advances, 7(10), 5381-5390. DOI: 10.1039/c6ra27306h
Eigenschaften
IUPAC Name |
(2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c21-13-3-1-2-10-18(13)16(24)8-12-9-4-6-14(22)19-15(23)7-5-11(17(9)19)20(10,12)25/h1-3,5,7,9,12,21,23,25H,4,6,8H2/t9-,12+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRYUFABCKQXTO-HGCCHXFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=C(C=CC3=C2[C@H]1[C@H]4[C@@]3(C5=C(C(=O)C4)C(=CC=C5)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123205 | |
| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daldinone A | |
CAS RN |
479669-74-4 | |
| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479669-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Daldinone A and where is it found?
A1: Daldinone A is a polyketide natural product. It was first isolated from the fungus Daldinia concentrica, a species found in Europe. [] Further research has identified Daldinone A in other fungal species, including endophytic fungi associated with plants like Vochysia divergens in the Brazilian Pantanal and Artemisia annua. [, ]
Q2: What is the molecular formula and weight of Daldinone A?
A2: Unfortunately, the provided abstracts do not explicitly state the molecular formula or weight of Daldinone A. For precise information, a review of the full research articles cited, especially those focused on structural elucidation, would be necessary.
Q3: Can you describe the structure of Daldinone A?
A3: While the abstracts do not provide a detailed molecular structure, they do mention that Daldinone A is a "p-terphenyl compound." [] This suggests a core structure consisting of three phenyl rings connected in a linear fashion. More specific structural details, including the presence and position of functional groups, would require consultation of the full research articles, particularly those employing techniques like NMR and X-ray crystallography. [, ]
Q4: What is known about the biosynthesis of Daldinone A?
A4: Research suggests that Daldinone A is biosynthesized via the polyketide pathway. One study demonstrated that feeding the precursor 1,8-dihydroxynaphthalene (DHN) to a fungal culture led to increased production of Daldinone B, a structurally related compound. [] This finding supports the involvement of DHN, a common intermediate in polyketide biosynthesis, in the formation of Daldinone A and its analogues.
Q5: Has Daldinone A shown any promising biological activities?
A5: Yes, Daldinone A has displayed antimicrobial activity. Research indicates that it exhibits inhibitory effects against Pseudomonas aeruginosa, a bacterium known for its role as an opportunistic pathogen. [] This finding highlights the potential of Daldinone A as a source for developing new antibacterial agents.
Q6: Are there any known synthetic routes to produce Daldinone A?
A6: Yes, a total synthesis of Daldinone A has been achieved. Researchers have developed a two-step strategy utilizing a TfOH-catalyzed domino-double annulation reaction of arenes with propargylic alcohols. [] This approach provides a streamlined method for constructing the pentacyclic framework of Daldinone A with a 63% overall yield, starting from β-tetralone.
Q7: Have there been any studies on the cytotoxicity of Daldinone A?
A7: While the provided abstracts don't specifically address the cytotoxicity of Daldinone A, they do mention that related compounds, such as Daldinones C and D, exhibit substantial cytotoxicity against SW1116 cells (a human colon cancer cell line). [] This suggests that further investigation into the potential cytotoxic effects of Daldinone A itself is warranted.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B3025850.png)
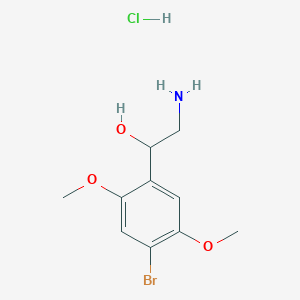
![1-[1-(4-Methylphenyl)cyclohexyl]piperidine;hydrochloride](/img/structure/B3025854.png)

![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)
![2,4-Dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexenyl]-6-pentylbenzoic acid methyl ester](/img/structure/B3025857.png)
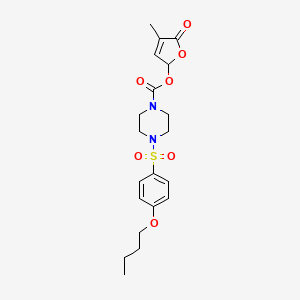

![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)
![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)
